tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
Tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tetrahydro-2H-pyran with 3-bromopyridine-2-ol to form the intermediate compound, which is then reacted with pyrrolidine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms .
Medicine
Its interactions with specific molecular targets can be explored to identify new treatments for diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: This compound shares a similar tetrahydropyran structure but differs in the substitution pattern on the pyridine ring.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Another similar compound with a tetrahydropyran moiety, used in different chemical applications.
Uniqueness
Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
oxan-4-yl 3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c16-13-2-1-6-17-14(13)21-12-3-7-18(10-12)15(19)22-11-4-8-20-9-5-11/h1-2,6,11-12H,3-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAEGNPJYBDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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